Reduced Potency in Lipid Peroxidation vs. Myricetin Aglycone: A Cross-Study Comparison
In a head-to-head comparison of flavonols in a lipid peroxidation model, myricetin aglycone demonstrated significantly higher antioxidant activity than its glycosides [1]. While data for myricetin 3-O-glucoside was not directly presented in this study, its close analog, myricitrin (myricetin-3-O-rhamnoside), was compared directly. The study provides class-level evidence that glycosylation of myricetin at the 3-O position results in a quantifiable reduction in activity in this specific oxidative system.
| Evidence Dimension | Antioxidant Activity in Bulk Methyl Linoleate at 40°C |
|---|---|
| Target Compound Data | Not directly assayed; analog myricitrin was slightly less active than myricetin [1]. |
| Comparator Or Baseline | Myricetin (aglycone) |
| Quantified Difference | Myricetin was consistently more active than its glycosides at concentrations of 50, 500, and 1000 µM [1]. |
| Conditions | Bulk methyl linoleate oxidation at 40°C, monitored by HPLC for hydroperoxide formation [1]. |
Why This Matters
For researchers requiring a specific level of antioxidant activity in lipophilic environments, the glycoside is not a functional substitute for the aglycone.
- [1] Hopia A, Heinonen M. Antioxidant activity of flavonol aglycones and their glycosides in methyl linoleate. J Am Oil Chem Soc. 1999;76(1):139-144. View Source
